
Benzene, 1-(1-methylethoxy)-2-(1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 1-methylethoxy group and a 1-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as zeolites or other solid acids can be used to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various synthetic pathways.
Biology
In biological research, this compound can be used to study the effects of aromatic hydrocarbons on biological systems. Its interactions with enzymes and cellular components can provide insights into metabolic pathways and toxicology.
Medicine
While not commonly used directly in medicine, derivatives of this compound may have potential pharmaceutical applications. Research into its analogs could lead to the development of new drugs with specific therapeutic effects.
Industry
In industry, Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The aromatic ring can participate in π-π interactions, while the alkyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-propenyl-: Similar structure but lacks the 1-methylethoxy group.
Benzene, 1-methylethoxy-: Similar structure but lacks the 1-propenyl group.
Toluene: Contains a methyl group instead of the 1-methylethoxy and 1-propenyl groups.
Uniqueness
Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- is unique due to the presence of both the 1-methylethoxy and 1-propenyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-propan-2-yloxy-2-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C12H16O/c1-4-7-11-8-5-6-9-12(11)13-10(2)3/h4-10H,1-3H3/b7-4+ |
InChI Key |
MKFDNRRBDDXYFM-QPJJXVBHSA-N |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1OC(C)C |
Canonical SMILES |
CC=CC1=CC=CC=C1OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12096780.png)

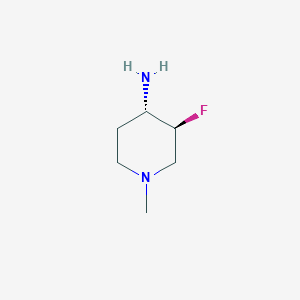


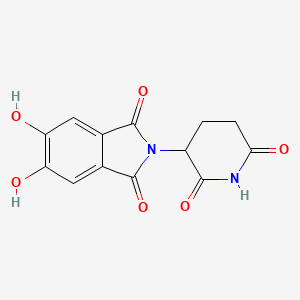
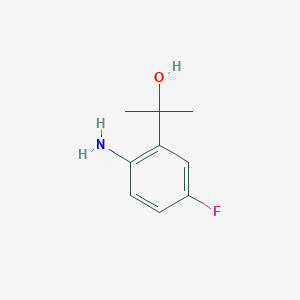
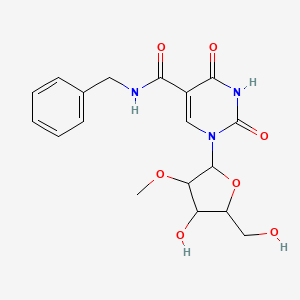

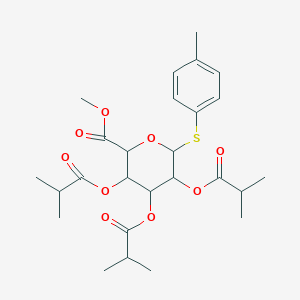



![(1R,5R,11aS)-methyl 8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate](/img/structure/B12096852.png)
